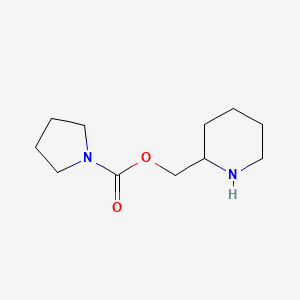

Piperidin-2-ylmethylpyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C11H20N2O2 |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

piperidin-2-ylmethyl pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H20N2O2/c14-11(13-7-3-4-8-13)15-9-10-5-1-2-6-12-10/h10,12H,1-9H2 |

InChI Key |

SPTCFMPHLMNYPF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)COC(=O)N2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidin-2-ylmethylpyrrolidine-1-carboxylate typically involves the formation of the piperidine and pyrrolidine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the piperidine ring can be synthesized through hydrogenation, cyclization, or cycloaddition reactions . The pyrrolidine ring can be formed using similar methods, often involving the use of microwave-assisted organic synthesis (MAOS) to increase efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using catalysts such as iron complexes or gold(I) complexes. These methods are designed to be cost-effective and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Piperidin-2-ylmethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as iodine(III) or other metal catalysts.

Reduction: Reduction reactions may involve the use of hydrogenation catalysts to reduce imine intermediates.

Common Reagents and Conditions

Common reagents used in these reactions include phenylsilane, which promotes the formation and reduction of imine intermediates, and various metal catalysts such as iron or gold complexes . Reaction conditions often involve specific temperatures and solvents to optimize yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides, while reduction reactions can produce amines or other reduced derivatives .

Scientific Research Applications

While a comprehensive article focusing solely on the applications of "Piperidin-2-ylmethylpyrrolidine-1-carboxylate" with detailed data tables and case studies is not available within the provided search results, the search does provide some relevant information regarding related compounds and their applications.

Piperidinoyl-pyrrolidine and Piperidinoyl-piperidine Compounds:

- MCR4 Receptor Agonists These compounds, particularly piperidinoyl-pyrrolidines and piperidinoyl-piperidines, can act as agonists for the melanocortin receptor 4 (MCR4) .

- Treatment of Various Conditions They may be beneficial in treating conditions that respond to MCR4 receptor activation, including sexual dysfunctions (such as hypoactive sexual desire disorder, sexual arousal disorder, orgasmic disorder, sexual pain disorder in females, and male erectile dysfunction), obesity (by reducing appetite, increasing metabolic rate, reducing fat intake, or reducing carbohydrate craving), and diabetes mellitus (by enhancing glucose tolerance and/or decreasing insulin resistance) .

Chiral 2-hydroxy-4-arylbut-3-enoic acid derivatives

- ACE Inhibitors These derivatives are precursors for synthesizing angiotensin-converting enzyme (ACE) inhibitors like enalapril, lisinopril, cilapril, or benazepril .

2-(Het)arylpyrrolidine Derivatives

- Anti-Cancer and Anti-Biofilm Activity A library of novel 2-(het)arylpyrrolidine-1-carboxamides were found to have anticancer activities, with some compounds exhibiting twice the in vitro activity against M-Hela tumor cell lines compared to tamoxifen. Additionally, some pyrrolidine-1-carboxamides effectively suppressed bacterial biofilm growth, suggesting their potential as anti-cancer and anti-bacterial agents .

Other Pyrrolidine Derivatives:

- Conformational Preferences Proline derivatives, including indoline-2-carboxylic acid (Ica), (2S,4R)-4-(naphthalene-2-ylmethyl)pyrrolidine-2-carboxylic acid (Nmp), and 4-aminopyroglutamic acid derivatives, have been studied for their conformational preferences when incorporated into vasopressin analogues. Ica is involved in the formation of the cis peptide bond and reduces the conformational flexibility of the peptide . Nmp stabilizes the backbone conformation, while 4-aminopyroglutamic acid reduces the conformational space of peptides .

Potential Leads for Drug Development:

The search results suggest that pyrrolidine and piperidine-containing compounds have a range of biological activities and potential therapeutic applications, including:

Mechanism of Action

The mechanism of action of piperidin-2-ylmethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function . The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and biological differences between Piperidin-2-ylmethylpyrrolidine-1-carboxylate and related compounds:

Key Observations:

Piperidine-Pyrrolidine Hybrids: The target compound and the ethyl tetrahydropyridine derivative () share piperidine motifs but differ in secondary rings (pyrrolidine vs. tetrahydropyridine).

Metal Complexes : Poly(vinyl pyrrolidone)-Cu(II) complexes () demonstrate that pyrrolidine derivatives can chelate metal ions, enabling antimicrobial activity. However, the target compound lacks direct evidence of metal coordination, suggesting divergent mechanisms of action .

Heterocyclic Diversity : Pyrimidine derivatives () highlight the role of nitrogen-rich heterocycles in drug design. Unlike piperidine-pyrrolidine hybrids, pyrimidines often target nucleotide metabolism or kinase enzymes .

Biological Activity

Piperidin-2-ylmethylpyrrolidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural components, which include a piperidine ring and a pyrrolidine moiety. This combination contributes to its biological activity, influencing its interaction with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds, particularly against Mycobacterium tuberculosis. For instance, derivatives of piperidinothiosemicarbazone exhibited significant activity against both standard and resistant strains of M. tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 μg/mL . This suggests that structural modifications in piperidine derivatives can enhance their efficacy against resistant bacterial strains.

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound | MIC (μg/mL) | Activity against M. tuberculosis |

|---|---|---|

| Piperidinothiosemicarbazone 9 | 2 | Strong |

| Piperidinothiosemicarbazone 10 | 0.5 | Very Strong |

| Piperidinothiosemicarbazone 14 | 4 | Strong |

The mechanism by which piperidine derivatives exert their antimicrobial effects often involves interference with bacterial cell wall synthesis and metabolic pathways. The basic nature of the piperidine ring enhances its interaction with bacterial enzymes, leading to inhibition of growth .

Case Studies

A notable case study investigated the synthesis and biological evaluation of various piperidine derivatives. The study found that modifications at the C-6 position significantly influenced the antimicrobial potency. Compounds with a piperidine substituent showed higher activity compared to those with morpholine or pyrrolidine substitutions .

Additional Biological Activities

Beyond antimicrobial properties, piperidine derivatives have been explored for other biological activities:

- Uterotonic Activity : Some analogs have demonstrated uterotonic effects, potentially useful in reproductive health applications .

- Epoxide Hydrolase Inhibition : Research on similar piperidine compounds has identified them as inhibitors of soluble epoxide hydrolase, which plays a role in various metabolic processes and disease states .

Q & A

Q. What are the recommended synthetic routes for Piperidin-2-ylmethylpyrrolidine-1-carboxylate, and what key parameters influence yield?

The synthesis typically involves multi-step organic reactions, including alkylation, coupling, and cyclization. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions, where temperature (e.g., 150°C in DMF), catalysts (e.g., potassium carbonate), and reaction time (e.g., 20 hours) are critical . Optimization of solvent systems (e.g., ethyl acetate for extraction) and purification steps (e.g., column chromatography) is essential to achieve high yields (>90%) and purity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming structural features like piperidine and pyrrolidine ring conformations. For example, δ ~3.30 ppm (piperidine CH₂) and ~1.96 ppm (pyrrolidine CH₂) are diagnostic peaks . High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) should be used to verify purity (>95%) and molecular weight .

Q. What are the best practices for handling and storing this compound in laboratory settings?

Store the compound in airtight, light-resistant containers at –20°C to prevent degradation. Use personal protective equipment (PPE), including nitrile gloves and P95 respirators, when handling powders or solutions. Work in a fume hood to minimize inhalation risks, as pyrrolidine/piperidine derivatives may release volatile impurities .

Q. How can researchers ensure batch-to-batch consistency during synthesis?

Implement rigorous Quality Control (QC) protocols:

- HPLC-MS : Monitor peptide content and impurity profiles.

- Salt content analysis : Use ion chromatography to minimize variability in sensitive assays.

- Solubility testing : Pre-dissolve the compound in DMSO or ethanol to standardize concentrations across batches .

Advanced Research Questions

Q. How can contradictory NMR or MS data be resolved during structural elucidation?

Contradictions often arise from solvent artifacts or impurities. For example, residual DMSO in NMR samples can obscure peaks; use deuterated solvents and repeat lyophilization. For MS, isotopic patterns may indicate adducts (e.g., sodium or potassium). Cross-validate with X-ray crystallography or computational modeling (e.g., density functional theory) to confirm bond geometries .

Q. What strategies optimize reaction yields in multi-step syntheses?

Q. How should researchers design assays to evaluate its biological activity?

Start with in vitro assays targeting receptors commonly modulated by piperidine/pyrrolidine hybrids (e.g., GPCRs or ion channels). Use:

- Cell viability assays (MTT or ATP luminescence) for cytotoxicity screening.

- Enzyme inhibition assays (e.g., acetylcholinesterase for neurodegenerative applications).

Dose-response curves (0.1–100 µM) and positive controls (e.g., donepezil for cholinesterase) are critical .

Q. What computational tools predict its pharmacokinetic or toxicity profiles?

Use QSAR models (e.g., SwissADME) to estimate logP, bioavailability, and blood-brain barrier permeability. For toxicity, employ ProTox-II to predict hepatotoxicity or mutagenicity. Molecular docking (AutoDock Vina) can prioritize biological targets based on binding affinity .

Q. How can stability under physiological conditions be assessed?

- Hydrolysis studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours.

- Oxidative stability : Expose to H₂O₂ (1–10 mM) to simulate metabolic oxidation .

Q. What experimental approaches validate interactions with biological targets?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) for receptor-ligand interactions.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to confirm binding specificity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.